7-(3-chloro-2-methylphenyl)-2-(2-chloro-6-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione
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Overview
Description
“7-(3-chloro-2-methylphenyl)-2-(2-chloro-6-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione” is a synthetic organic compound that belongs to the class of triazolopyrazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7-(3-chloro-2-methylphenyl)-2-(2-chloro-6-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione” typically involves multi-step organic reactions. The process may start with the preparation of the triazolopyrazine core, followed by the introduction of the chlorinated and fluorinated benzyl groups. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
“7-(3-chloro-2-methylphenyl)-2-(2-chloro-6-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione” can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles/electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or defluorinated analogs.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, “7-(3-chloro-2-methylphenyl)-2-(2-chloro-6-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione” may be studied for its potential effects on various biological systems. This includes its interaction with enzymes, receptors, and other biomolecules.
Medicine
Medicinally, this compound could be investigated for its potential therapeutic properties. This includes its ability to act as an inhibitor or activator of specific biological targets, which could lead to the development of new drugs.
Industry
In industry, this compound may find applications in the development of new materials, agrochemicals, or other specialized products. Its unique chemical properties make it a valuable candidate for various industrial processes.
Mechanism of Action
The mechanism of action of “7-(3-chloro-2-methylphenyl)-2-(2-chloro-6-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione” involves its interaction with specific molecular targets. This could include binding to enzymes or receptors, altering their activity, and modulating various biochemical pathways. The exact mechanism would depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazolopyrazines with different substituents. Examples include:
- “7-(3-chlorophenyl)-2-(2-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione”
- “7-(2-methylphenyl)-2-(2-chlorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione”
Uniqueness
The uniqueness of “7-(3-chloro-2-methylphenyl)-2-(2-chloro-6-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione” lies in its specific combination of substituents, which can confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methyl]-7-(3-chloro-2-methylphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2FN4O2/c1-11-13(20)4-3-7-16(11)24-8-9-25-17(18(24)27)23-26(19(25)28)10-12-14(21)5-2-6-15(12)22/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDIFNPZBFMEKHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2C=CN3C(=NN(C3=O)CC4=C(C=CC=C4Cl)F)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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